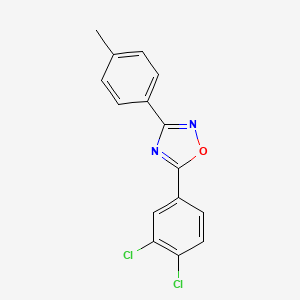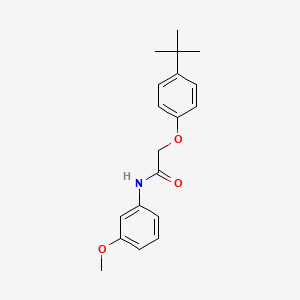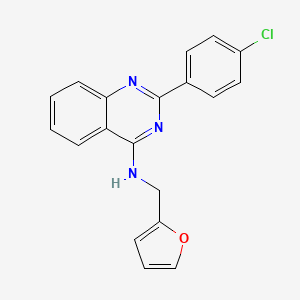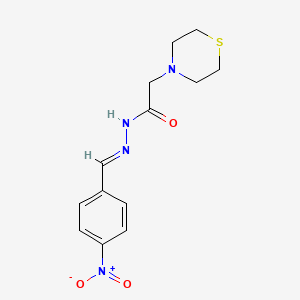![molecular formula C17H19ClN4O2 B5564530 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are typically synthesized using hydrazine-coupled reactions . The structures of these synthesized compounds are usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications
Synthesis and Biological Activity
- Novel pyrimidinyl pyrazole derivatives, including structures with piperazine linkers, have been synthesized and evaluated for their cytotoxic activity against tumor cell lines and antitumor activity in vivo. Compounds with specific substituents showed significant potency in cytotoxicity tests and antitumor activity against human carcinoma cells without undesirable effects in mice (H. Naito et al., 2005).
Antimicrobial and Anticonvulsant Properties
- Piperazine derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some derivatives showed potent activities in vitro against bacterial strains and in vivo as anticonvulsants, highlighting the potential of piperazine-based compounds in therapeutic applications (M. Aytemi̇r et al., 2004).
Antagonistic Properties on Receptors
- Certain compounds, including those with piperazine and pyrazole groups, have been explored for their interaction with receptors, such as the CB1 cannabinoid receptor, demonstrating antagonist properties. This research contributes to understanding the molecular interaction and pharmacological potential of such compounds (J. Shim et al., 2002).
Hypotensive Properties
- Research on compounds structurally related to piperazines has shown potential hypotensive effects, providing insights into the cardiovascular applications of these compounds. Such research illustrates the utility of these compounds in exploring new therapeutic agents for hypertension (R. S. Grewal et al., 1968).
properties
IUPAC Name |
4-[3-(4-chloropyrazol-1-yl)propanoyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-13-2-4-15(5-3-13)22-9-8-20(12-17(22)24)16(23)6-7-21-11-14(18)10-19-21/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPTBJTPQKHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5564457.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)
![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)



![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)
![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)
